molecular formula C11H8ClNO2 B2739854 Methyl 8-chloroquinoline-3-carboxylate CAS No. 141111-59-3

Methyl 8-chloroquinoline-3-carboxylate

Cat. No. B2739854
CAS RN: 141111-59-3
M. Wt: 221.64
InChI Key: KLPSQABGOWWQHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 2-chloroquinoline-3-carboxylates, has been achieved from o-aminobenzophenones in two steps . Initially, the ethyl-2-oxoquinoline-3-carboxylates were obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate. The 2-chloroquinoline-3-carboxylates were then obtained by the reaction with POCl3 in good yields .


Chemical Reactions Analysis

The reactions of several 2-chloroquinoline-3-carboxylate esters with propargyl alcohol and a secondary amine in the presence of palladium catalyst leads to the formation of new alkyl 1-amino substituted pyrrolo[1,2-a]quinoline-4-carboxylate derivatives .


Physical And Chemical Properties Analysis

“Methyl 8-chloroquinoline-3-carboxylate” has a molecular weight of 221.64 . It is a powder with a melting point of 127-128 degrees Celsius . The storage temperature is room temperature .

Scientific Research Applications

Antibacterial Activity

Methyl 8-chloroquinoline-3-carboxylate has been investigated for its antibacterial potential. Researchers have explored its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound’s mechanism of action involves disrupting bacterial cell membranes or inhibiting essential enzymes. Further studies are needed to optimize its antibacterial properties and evaluate its safety profile .

Antimalarial Properties

Quinoline derivatives, including 8-chloroquinoline-3-carboxylate, have shown promise as antimalarial agents. These compounds interfere with the parasite’s heme detoxification process, leading to parasite death. Researchers continue to explore their effectiveness against drug-resistant strains of Plasmodium falciparum, the causative agent of malaria .

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases. Methyl 8-chloroquinoline-3-carboxylate has been studied for its anti-inflammatory potential. It may modulate inflammatory pathways, making it a candidate for conditions such as rheumatoid arthritis, inflammatory bowel disease, and other autoimmune disorders .

Anticancer Activity

Quinoline derivatives have attracted attention as potential anticancer agents. Methyl 8-chloroquinoline-3-carboxylate may inhibit cancer cell growth by interfering with DNA replication or promoting apoptosis. Researchers are investigating its selectivity against different cancer cell lines and exploring combination therapies .

Neuroprotective Effects

The central nervous system is vulnerable to oxidative stress and neurodegenerative diseases. Some studies suggest that quinoline-based compounds, including 8-chloroquinoline-3-carboxylate, exhibit neuroprotective properties. They may enhance neuronal survival, reduce oxidative damage, and modulate neurotransmitter systems .

Synthetic Applications

Beyond biological activities, researchers have explored the synthetic utility of 8-chloroquinoline-3-carboxylate. It serves as a versatile building block for constructing more complex quinoline-based molecules. Reactions involving this compound can lead to novel heterocyclic systems with diverse properties .

Safety and Hazards

“Methyl 8-chloroquinoline-3-carboxylate” is associated with certain hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 8-chloroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-15-11(14)8-5-7-3-2-4-9(12)10(7)13-6-8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPSQABGOWWQHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2C(=C1)C=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

141111-59-3
Record name methyl 8-chloroquinoline-3-carboxylate
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